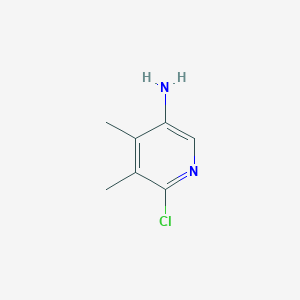

6-Chloro-4,5-dimethylpyridin-3-amine

Descripción general

Descripción

6-Chloro-4,5-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 4th and 5th positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 4,5-dimethylpyridin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 4,5-dimethylpyridin-3-amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: 4,5-Dimethylpyridine-3-carboxylic acid.

Reduction: 4,5-Dimethylpyridin-3-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-4,5-dimethylpyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with various biological targets, making it valuable in developing treatments for neurological disorders and other medical conditions.

Potential Therapeutic Uses

- Neurological Disorders : The compound has been investigated for its potential in treating conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties, potentially making it useful in developing new antimicrobial agents.

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are leveraged to enhance the performance of electronic devices.

Biological Studies

The compound is employed in various biological studies to explore its role as an enzyme inhibitor and receptor modulator. Its interaction with specific enzymes can lead to significant insights into biochemical pathways relevant to disease mechanisms.

Nucleophilic Aromatic Substitution

This method involves substituting the chlorine atom with different nucleophiles to produce various derivatives with enhanced biological activity.

Alkylation Reactions

Alkylation can modify the pyridine ring's substituents to improve solubility and reactivity.

Bioconversion Techniques

Recent studies have explored bioconversion methods using microbial systems to produce hydroxylated derivatives of pyridine compounds efficiently .

Research indicates that this compound possesses notable biological activities:

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Its structural features enhance its binding affinity to bacterial enzymes.

Enzyme Inhibition Studies

Inhibitory studies on acetylcholinesterase demonstrate that the compound can effectively compete with substrates for binding sites, suggesting potential therapeutic applications in cognitive disorders .

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for compounds structurally similar to this compound in agar diffusion tests.

Antifungal Testing

Another investigation assessed antifungal activity against Candida albicans, revealing a notable reduction in fungal growth when treated with varying concentrations of the compound .

Enzyme Inhibition Studies

The compound exhibited competitive inhibition characteristics against acetylcholinesterase, indicating its utility in developing treatments for Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 6-Chloro-4,5-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-4,5-dimethylpyridazin-3-amine

- 6-Chloro-N,N-dimethylpyridin-3-amine

- 5-Chloro-4,6-dimethylpyridin-3-amine

Uniqueness

6-Chloro-4,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Actividad Biológica

6-Chloro-4,5-dimethylpyridin-3-amine is a heterocyclic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C7H9ClN2

Molecular Weight: 158.61 g/mol

IUPAC Name: this compound

CAS Number: 147440-83-3

The compound's unique substitution pattern, featuring a chlorine atom at the 6th position and two methyl groups at the 4th and 5th positions, influences its chemical reactivity and biological activity, making it a subject of interest in various research applications.

Biological Activity Overview

This compound has been investigated for several biological activities:

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.

2. Anticancer Activity:

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. The proposed mechanism includes the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

3. Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interaction: The compound may bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation: It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Reactive Metabolite Formation: The compound may form reactive metabolites that contribute to its biological effects, particularly in the context of toxicity studies .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

In a notable study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study attributed this effect to the compound's ability to activate caspase pathways leading to programmed cell death.

Propiedades

IUPAC Name |

6-chloro-4,5-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYDHROORYWRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437120 | |

| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147440-83-3 | |

| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.